Astragalin Heptaacetate

Description

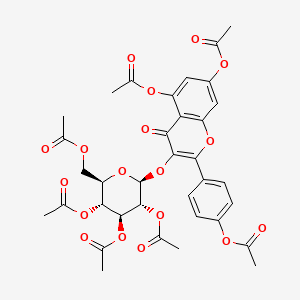

Structure

2D Structure

Properties

Molecular Formula |

C35H34O18 |

|---|---|

Molecular Weight |

742.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5,7-diacetyloxy-2-(4-acetyloxyphenyl)-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C35H34O18/c1-15(36)44-14-27-31(48-19(5)40)33(49-20(6)41)34(50-21(7)42)35(52-27)53-32-29(43)28-25(47-18(4)39)12-24(46-17(3)38)13-26(28)51-30(32)22-8-10-23(11-9-22)45-16(2)37/h8-13,27,31,33-35H,14H2,1-7H3/t27-,31-,33+,34-,35+/m1/s1 |

InChI Key |

XNIDEUYQVRRKJJ-FZPNTLRJSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

astragalin heptaacetate |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications of Astragalin Heptaacetate

Chemoenzymatic and Biocatalytic Approaches to Astragalin (B1665802) Heptaacetate Synthesis

The synthesis of astragalin, the direct precursor to astragalin heptaacetate, has been significantly advanced through chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis, paving the way for efficient and scalable production. The initial step focuses on the biosynthesis of astragalin, which is subsequently acetylated to yield this compound.

Glycosylation is a critical step in the biosynthesis of astragalin (kaempferol 3-O-glucoside), involving the transfer of a glucose moiety to the aglycone kaempferol (B1673270). scispace.com This transformation is catalyzed by a class of enzymes known as glycosyltransferases (GTs), which utilize activated sugar donors. escholarship.org Specifically, UDP-dependent glycosyltransferases (UGTs) have been identified as highly effective biocatalysts for this purpose. scispace.comacs.org

Research has focused on screening various UGTs to find efficient candidates for astragalin synthesis. Among the most successful is a UGT from Arabidopsis thaliana, identified as AtUGT78D2, which demonstrates high efficiency in the specific glycosylation of kaempferol at the 3-O position to produce astragalin. acs.orgresearchgate.net The phosphonucleotidyl part of the UDP-glucose donor serves as both a recognition element for the enzyme and an excellent leaving group during the glycosylation reaction. jmb.or.kr The use of such regio- and stereoselective enzymes avoids the need for complex protection and deprotection steps that are characteristic of chemical synthesis. rsc.org

To produce astragalin on a larger scale, metabolic engineering of microbial hosts, particularly Escherichia coli, has been successfully implemented. mdpi.com This strategy involves creating recombinant strains capable of producing high titers of the target compound from simpler precursors. oup.com A cornerstone of this approach is the heterologous expression of the key enzyme, glycosyltransferase AtUGT78D2, within the microbial host. acs.orgresearchgate.netoup.com

To further boost production, strain engineering efforts have focused on enhancing the intracellular supply of the necessary sugar donor, UDP-glucose. acs.orgmdpi.com This is achieved by reconstructing an efficient UDP-glucose synthesis pathway through the introduction of additional enzymes such as sucrose (B13894) permease, sucrose phosphorylase, and uridylyltransferase. scispace.comacs.org By optimizing fermentation conditions and precursor feeding, these engineered strains can achieve significant yields of astragalin, which can then be isolated and chemically acetylated to form this compound.

| Engineered Strain / System | Key Enzymes Introduced | Precursor/Substrate | Maximal Astragalin Yield Reported | Reference |

|---|---|---|---|---|

| Recombinant E. coli | Glycosyltransferase (AtUGT78D2), UDP-glucose synthesis pathway | Naringenin | 1738.5 ± 24.8 mg/L | oup.com |

| Recombinant E. coli (BL21-II) | AtUGT78D2, Sucrose Permease, Sucrose Phosphorylase, Uridylyltransferase | Kaempferol | 3600 mg/L | acs.org |

| Recombinant E. coli | AtUGT78D2, Cellobiose phosphorolysis route | Kaempferol (with cellobiose) | 3031 mg/L | researchgate.net |

Utilization of UDP-dependent Glycosyltransferases

Semisynthetic Derivatization of this compound for Enhanced Biological Activity

Semisynthesis is a powerful strategy that starts with a complex natural product and modifies it chemically to create novel analogues with improved properties. researchgate.net This process can enhance pharmacological characteristics such as bioavailability, stability, or potency. researchgate.net this compound is itself a semisynthetic derivative of the naturally occurring astragalin, and its own structure can be further modified to explore structure-activity relationships. nih.gov

The conversion of astragalin to this compound is achieved through acetylation, a process that adds acetyl groups to the molecule's free hydroxyl groups. Conversely, targeted deacetylation offers a strategy to create a library of partially acetylated astragalin analogues.

Acetylation and deacetylation are fundamental reactions in chemistry, often catalyzed by enzymes known as histone acetyltransferases (HATs) and histone deacetylases (HDACs), respectively. frontiersin.orgepigentek.com While these are primarily studied in the context of epigenetics, the principles can be applied to small molecules. Chemical deacetylation can be achieved under controlled basic or acidic conditions to selectively remove acetyl groups. The reversal of such modifications can be rapid, allowing for dynamic control over the acetylation status of a molecule. harvard.edu By creating derivatives with varying degrees and patterns of acetylation, it may be possible to fine-tune the biological activity of this compound, potentially altering its interactions with cellular targets. frontiersin.org

The acetate (B1210297) groups on this compound are esters. Further derivatization through esterification and etherification can modulate the molecule's physicochemical properties.

Esterification: This involves reacting the remaining free hydroxyls (if any) or exchanging the existing acetate groups with other carboxylic acids. This can be accomplished using reagents like chlorodiphenylphosphine (B86185) and imidazole (B134444) in acetonitrile (B52724) to yield various esters. researchgate.net Such modifications can significantly alter lipophilicity and, consequently, cell membrane permeability and bioavailability.

Etherification: This process converts hydroxyl groups into ethers. Williamson etherification is a classic method, though modern techniques offer greater control. sioc-journal.cn Ether linkages are generally more stable to hydrolysis by cellular esterases than ester bonds. Therefore, converting some or all of the hydroxyl groups of astragalin to ethers instead of esters could produce analogues with increased metabolic stability. The ability to control the position of these substituents is crucial for understanding structure-property relationships. nih.gov

The glycosidic bond linking kaempferol to glucose is a key structural feature that can be targeted for modification to enhance biological activity. wikipedia.org A glycosidic bond is a type of ether bond that joins the carbohydrate to the aglycone. wikipedia.org

Strategies for modification include:

Glycosyl Exchange: It is possible to chemically activate and replace an existing glycosidic linkage with a different glycoside. nih.gov This could allow for the substitution of the glucose in astragalin with other sugars, potentially altering the molecule's specificity for biological targets.

Bond Type Modification: The natural O-glycosidic bond can be susceptible to enzymatic cleavage by glycoside hydrolases. wikipedia.org Replacing it with a more robust linkage, such as a C-glycosidic bond or a non-hydrolyzable triazole linkage, can significantly increase the in vivo stability of the compound. wikipedia.orgresearchgate.net

Further Glycosylation: Complex oligosaccharides can be built by extending the existing sugar moiety. Chemoenzymatic methods, which use a combination of chemical synthesis and enzymatic modification with glycosyltransferases, allow for the controlled addition of further sugar units to create more complex glycan structures. nih.gov

These advanced synthetic and derivatization strategies provide a versatile toolkit for the creation and optimization of this compound and related compounds, facilitating the exploration of their full therapeutic potential.

Esterification and Etherification Strategies

Development of Novel Synthetic Pathways for this compound Analogs

The development of novel synthetic pathways for analogs of this compound is a critical area of research, driven by the need to explore structure-activity relationships (SAR) and enhance the therapeutic potential of the parent molecule. researchgate.net While astragalin itself is a naturally occurring flavonoid glycoside, its peracetylated form, this compound, serves as a key intermediate for creating a diverse range of derivatives. nih.gov Structural optimization is considered a viable strategy to improve chemical accessibility and create more potent drug candidates. nih.gov

Synthetic efforts often begin with the aglycone, kaempferol, or astragalin itself, followed by modifications to the flavonoid skeleton or the glycosidic moiety. researchgate.netnih.gov The synthesis of analogs allows for detailed biological evaluations, as demonstrated in the development of derivatives for other kaempferol glycosides to study their inhibitory activities. researchgate.net One approach involves the creation of a protected form of kaempferol where all four hydroxy groups are differentiated, enabling regioselective modifications. researchgate.net

Modern synthetic chemistry offers robust methods for creating stereo-defined N-alkenyl derivatives from easily accessible starting materials, a strategy that could be adapted to produce novel flavonoid analogs. uochb.cz The goal of these synthetic endeavors is often to produce a library of related compounds for screening against various biological targets. For instance, analogs of other complex natural products have been synthesized on a gram scale to demonstrate the robustness of a new synthetic method and to provide sufficient material for biological testing. uochb.cz The synthesis of such analogs is crucial for identifying compounds with improved properties, such as enhanced activity against specific cancer cell lines. plos.org

The table below summarizes key strategies and objectives in the synthesis of flavonoid analogs, which are applicable to the development of derivatives from this compound.

| Strategy/Objective | Description | Relevant Findings |

| Structure-Activity Relationship (SAR) Studies | Synthesis of a series of related compounds to determine which structural features are essential for biological activity. | Enables the rational design of more potent and effective derivatives. researchgate.net |

| Regioselective Modification | Chemical alteration of a specific position on the flavonoid or sugar moiety. | Achieved by using protecting groups to differentiate reactive hydroxyl groups on the kaempferol backbone. researchgate.net |

| Late-Stage Functionalization | Introducing chemical modifications in the final steps of a synthesis. | A Pd-catalyzed method has been shown to be effective for the late-stage modification of natural products linked to glycals. sathibhu.org |

| Structural Optimization | Modifying the lead compound (astragalin) to improve its pharmacological profile. | Aims to ameliorate chemical accessibility and synthesize more effective analogues. nih.gov |

Stereochemical Control in this compound Synthesis

Stereochemical control is paramount in the synthesis of flavonoid glycosides like astragalin and its derivatives, as the stereochemistry of the glycosidic bond significantly influences biological activity. mdpi.comrsc.org The synthesis of astragalin involves the formation of a β-glycosidic linkage between kaempferol and glucose, a process that requires precise stereoselective methods to avoid the formation of undesired α-anomers. mdpi.comnih.gov

Several advanced strategies have been developed to achieve high enantiomeric purity in flavonoid synthesis. nih.gov These methodologies include:

Catalytic Systems : Organometallic catalysts, such as those based on palladium (II), have been employed to promote the stereoselective synthesis of flavonoids. mdpi.com For instance, a Pd-catalyzed method has been successfully used for the stereoselective synthesis of chromone (B188151) C-glycosides, demonstrating the power of this approach in controlling stereochemistry. sathibhu.org

Chiral Auxiliaries : The use of chiral auxiliaries is a well-established method to introduce chirality and guide the stereochemical outcome of a reaction. mdpi.com For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in asymmetric aldol (B89426) reactions to synthesize chiral isoflavanones. mdpi.com

Enzymatic and Biocatalytic Approaches : Biocatalysis, utilizing enzymes like glycosyltransferases, offers a highly specific method for glycosylation. sioc-journal.cn UDP-dependent glycosyltransferases (UGTs) can be used as biocatalysts for the specific glycosylation of kaempferol at the 3-O-position to produce astragalin with the correct stereochemistry. nih.gov

The table below outlines some modern stereoselective synthesis approaches relevant to flavonoid glycosides.

| Method | Description | Key Advantage |

| Organometallic Catalysis | Utilizes metal complexes (e.g., Palladium) to catalyze stereoselective bond formation. mdpi.com | High efficiency and selectivity under mild reaction conditions. sathibhu.org |

| Chiral Pool Methodology | Employs naturally occurring chiral molecules (e.g., carbohydrates) as starting materials or synthons. mdpi.comnih.gov | The intrinsic chirality of the starting material guides the synthesis of the target molecule with high precision. nih.gov |

| Biocatalysis | Uses enzymes (e.g., UGTs, lipases) to perform highly specific chemical transformations. nih.govsioc-journal.cn | High regio- and stereoselectivity, often under environmentally friendly conditions. nih.govosti.gov |

| Asymmetric Dihydroxylation | A chemical reaction that converts an alkene into a vicinal diol with a specific stereochemistry. | A key strategy explored for the stereoselective synthesis of various flavonoids. mdpi.comnih.gov |

Purity Assessment and Isolation Techniques in Synthetic Processes

Following the synthesis of this compound or its analogs, rigorous purification and characterization are essential to ensure the identity and purity of the final product. A multi-step approach combining various chromatographic and spectroscopic techniques is typically employed. researchgate.net

Isolation and Purification: The primary methods for isolating and purifying acetylated flavonoids from a reaction mixture are based on chromatography. osti.govmdpi.com

Column Chromatography : Silica (B1680970) gel or C-18 reversed-phase materials are commonly used as the stationary phase for the initial purification of crude reaction products. brieflands.comresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining highly pure compounds, preparative HPLC is the method of choice. researchgate.net This technique allows for the separation of the target compound from unreacted starting materials and byproducts with high resolution. osti.gov A semi-preparative reversed-phase C18 column is often used for the purification of acetylated flavonoids. mdpi.com

Recrystallization : After chromatographic purification, recrystallization can be used to obtain the final product in a crystalline form, which further enhances its purity. mdpi.com

Purity Assessment and Structural Confirmation: Once isolated, the purity of the compound is assessed, and its chemical structure is unequivocally confirmed.

Analytical HPLC : High-performance liquid chromatography is the standard for determining the purity of the final compound. researchgate.netnih.gov Purity is typically judged by the presence of a single peak in the chromatogram.

Spectroscopic Methods : A combination of spectroscopic techniques is used to confirm the chemical structure. researchgate.nete3s-conferences.org

Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy are indispensable for elucidating the precise structure, including the position of acetate groups and the configuration of the glycosidic bond. brieflands.commdpi.come3s-conferences.org

Mass Spectrometry (MS) : Provides information on the molecular weight of the compound, confirming that the desired synthesis has occurred. brieflands.com

UV-Vis Spectroscopy : Used to confirm the flavonoid backbone structure by observing characteristic absorption bands. researchgate.nete3s-conferences.org

Infrared (IR) Spectroscopy : Helps to identify the functional groups present in the molecule, such as carbonyls from the acetate groups and the flavonoid core. brieflands.com

The following table summarizes the analytical techniques used in the isolation and characterization process.

| Technique | Purpose | Details |

| Preparative HPLC | Isolation & Purification | Used with C18 columns to separate the target compound from the reaction mixture. osti.govresearchgate.net |

| Column Chromatography | Initial Purification | Employs stationary phases like silica gel to perform a bulk separation of the crude product. researchgate.netbrieflands.com |

| Analytical HPLC | Purity Assessment | Confirms the purity of the isolated flavonoid, often aiming for >99% purity. nih.gov |

| NMR Spectroscopy (1H, 13C) | Structural Elucidation | Determines the exact arrangement of atoms and confirms the location of acetyl groups and the sugar moiety. mdpi.come3s-conferences.org |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the molecular mass of the synthesized compound. brieflands.com |

| UV-Vis & IR Spectroscopy | Functional Group & Backbone ID | Confirms the presence of the flavonoid chromophore and key functional groups. e3s-conferences.org |

Mechanistic Elucidation of Astragalin Heptaacetate S Biological Activities

Modulation of Cellular Signaling Pathways by Astragalin (B1665802) Heptaacetate

Astragalin heptaacetate has been shown to interact with and modulate several key signaling cascades within the cell. nih.govresearchgate.net Its influence on these pathways underpins its observed anti-inflammatory, antioxidant, and pro-apoptotic activities in various experimental models. researchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. frontiersin.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. frontiersin.orgnih.gov

This compound has been demonstrated to suppress the activation of the NF-κB pathway. nih.govnih.gov It achieves this by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govoncotarget.com This inhibitory action has been observed in various cell types, including human colon cancer cells and non-small cell lung cancer cells. nih.govnih.gov For instance, in TNF-α-stimulated HCT116 colon cancer cells, astragalin treatment time-dependently abolished the enhanced nuclear translocation of NF-κB p65. nih.gov This suppression of NF-κB activity contributes to the anti-inflammatory and anti-proliferative effects of this compound. nih.govresearchgate.net

Table 1: Effect of this compound on NF-κB Pathway Components

| Cell Line | Stimulus | Key Protein Modulated | Observed Effect | Reference |

| HCT116 (Colon Cancer) | TNF-α | NF-κB p65 | Decreased nuclear translocation | nih.gov |

| A549 (Lung Cancer) | LPS | IκBα | Suppressed degradation | nih.gov |

| A549 (Lung Cancer) | LPS | NF-κB | Suppressed nuclear translocation | nih.gov |

| H1299 (Lung Cancer) | - | p-IKK-β, p-IκBα | Decreased phosphorylation | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that respond to a wide array of extracellular stimuli to regulate processes like cell proliferation, differentiation, and apoptosis. emjreviews.com The three major, well-characterized MAPK families in mammalian cells are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPKs), and the p38 MAPKs. thermofisher.com

Research indicates that this compound can modulate MAPK signaling, although the effects can be cell-type and context-dependent. nih.govnih.gov In human leukemia cells, the cell death induced by this compound was amplified by the inhibition of the ERK1/2 and JNK/SAPK signaling pathways. nih.gov Conversely, in studies with astragalin (the parent compound of this compound), it was found to suppress the H₂O₂-induced phosphorylation of p38 MAPK and JNK in human bronchial epithelial cells, while enhancing the activation of ERK. nih.gov This suggests a complex interplay where this compound may selectively inhibit pro-inflammatory and pro-apoptotic MAPK pathways while promoting pro-survival signals in certain contexts. nih.gov

Table 2: Modulation of MAPK Cascades by this compound and its Parent Compound

| Compound | Cell Line | Stimulus | MAPK Pathway | Observed Effect | Reference |

| This compound | Human Leukemia Cells | - | ERK1/2, JNK/SAPK | Inhibition amplified cell death | nih.gov |

| Astragalin | BEAS-2B (Bronchial Epithelial) | H₂O₂ | p38 MAPK, JNK | Suppressed phosphorylation | nih.gov |

| Astragalin | BEAS-2B (Bronchial Epithelial) | H₂O₂ | ERK, Akt | Enhanced activation | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling network that governs cell growth, proliferation, and survival. yuntsg.com Dysregulation of this pathway is a frequent event in cancer. yuntsg.com

This compound has been shown to intervene in the PI3K/Akt/mTOR pathway. oncotarget.com Studies on its parent compound, astragalin, reveal that it can inhibit the phosphorylation of Akt, a central kinase in this pathway. nih.govoncotarget.com This inhibition of Akt phosphorylation prevents the subsequent phosphorylation and degradation of IκBα, leading to the suppression of NF-κB activity and promoting apoptosis in non-small cell lung cancer cells. oncotarget.com Furthermore, in models of Alzheimer's disease, astragalin was found to down-regulate the phosphorylation of PI3K, Akt, and mTOR, which in turn stimulated autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). oncotarget.com The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov

This compound has been shown to induce caspase-dependent cell death. nih.gov Its pro-apoptotic activity is associated with the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is often triggered by an increased ratio of pro-apoptotic to anti-apoptotic proteins. Overexpression of the anti-apoptotic protein Bcl-xL has been found to suppress cell death induced by this compound. nih.gov

Studies on the parent compound, astragalin, further elucidate these mechanisms. In non-small cell lung cancer cells, astragalin treatment led to an increased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP, a substrate of activated caspases. nih.govoncotarget.com Similarly, in another study on lung cancer cells, astragalin increased the expression of caspases-3 and -9, Bax, Bak, and cytochrome c, while decreasing the expression of Bcl-2 and Bcl-xL. cellmolbiol.org

Table 3: Impact of this compound and its Parent Compound on Apoptotic Proteins

| Compound | Cell Line | Pro-Apoptotic Proteins | Anti-Apoptotic Proteins | Key Caspases | Other Factors | Reference |

| This compound | Human Leukemia Cells | - | Bcl-xL (overexpression suppressed cell death) | Caspase-4 (partially involved) | Cytochrome c release | nih.gov |

| Astragalin | A549, H1299 (Lung Cancer) | Bax, Bad (Increased) | Bcl-2, Bcl-xL (Decreased) | Caspase-9, Caspase-3 (Activated) | Increased Bax:Bcl-2 ratio | nih.govoncotarget.com |

| Astragalin | A549 (Lung Cancer) | Bax, Bak (Increased) | Bcl-2, Bcl-xL (Decreased) | Caspase-3, Caspase-9 (Increased) | Cytochrome c release | cellmolbiol.org |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. researchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes. researchgate.net

Research on astragalin, the parent compound of this compound, has demonstrated its ability to activate the Nrf2/ARE pathway. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, astragalin treatment significantly increased the nuclear expression of Nrf2 and the protein expression of heme oxygenase-1 (HO-1), a key downstream target of Nrf2. nih.gov This activation of the Nrf2 pathway enhanced the antioxidant capacity of the brain tissue. nih.gov Similarly, in other models, astragalin has been shown to promote the activity of HO-1 and activate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects. mdpi.com

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov Activation of TLR4 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory mediators. nih.gov

Astragalin, the precursor to this compound, has been shown to modulate TLR4 signaling. nih.gov In human bronchial epithelial cells, astragalin suppressed the cellular induction of TLR4 that was enhanced by LPS. nih.gov This inhibition of TLR4 signaling contributed to the suppression of eotaxin-1 induction, an important chemokine involved in allergic airway inflammation. nih.gov The study suggested that astragalin may ameliorate endotoxin-induced oxidative stress and inflammation by disrupting the TLR4-PKCβ2-NADPH oxidase signaling pathway. nih.gov

Nrf2/ARE Pathway Activation

Investigation of Molecular Targets and Ligand-Receptor Interactions

This compound's therapeutic potential stems from its ability to modulate the function of key biological molecules. nih.gov This includes direct inhibition or activation of enzymes, binding to specific cellular receptors, disrupting protein-protein interactions, and modulating the activity of transcription factors that regulate gene expression. nih.govnumberanalytics.com

This compound has been shown to influence the activity of several enzymes implicated in inflammation and tissue degradation. Notably, its precursor, astragalin, has demonstrated inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net The overexpression of COX-2 leads to an increased production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. medsci.org By inhibiting COX-2, astragalin and its derivatives can effectively reduce PGE2 levels. nih.govscispace.comnih.gov

Furthermore, astragalin has been found to suppress the expression of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13. researchgate.net These enzymes are responsible for the breakdown of extracellular matrix components, and their inhibition can prevent tissue damage associated with inflammatory conditions. researchgate.net The inhibitory actions on these enzymes contribute significantly to the anti-inflammatory properties of astragalin and its derivatives.

Table 1: Enzyme Modulation by Astragalin (Precursor to this compound)

| Enzyme | Effect | Associated Biological Process | Reference |

|---|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Inhibition | Inflammation | nih.govresearchgate.net |

| COX-2 (Cyclooxygenase-2) | Inhibition | Inflammation, Pain | nih.govresearchgate.net |

| PGE2 (Prostaglandin E2) | Reduced Production | Inflammation, Pain | nih.govscispace.com |

| MMPs (Matrix Metalloproteinases) | Inhibition | Tissue Remodeling, Inflammation | researchgate.net |

Recent studies have highlighted the interaction of astragalin with the purinergic P2X4 receptor, an ATP-gated ion channel. nih.gov Upregulation of the P2X4 receptor is associated with neuropathic pain. nih.gov Research has shown that astragalin can decrease the expression and function of the P2X4 receptor. nih.gov Molecular docking studies have indicated a favorable binding energy between astragalin and the P2X4 receptor, suggesting a direct interaction. nih.gov This interaction is believed to contribute to the compound's analgesic effects by modulating neuronal signaling. nih.gov

The ability of small molecules to disrupt protein-protein interactions (PPIs) is a promising strategy in drug discovery. nih.govlifechemicals.comdepixus.com These interactions are fundamental to most cellular processes, and their dysregulation is often implicated in disease. arxiv.org While specific studies on this compound's direct disruption of PPIs are emerging, the modulation of signaling pathways often involves altering the formation of protein complexes. For instance, the inhibition of transcription factor activation can be a consequence of disrupting the interaction between the transcription factor and its upstream regulators.

This compound and its parent compound, astragalin, have been shown to modulate the activity of several key transcription factors involved in inflammation and cell growth. nih.govresearchgate.net One of the most significant targets is Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. gutnliver.org Astragalin has been observed to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes. gutnliver.orgresearchgate.net

Furthermore, astragalin can influence the signaling of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1), two critical cytokines that regulate a wide range of cellular processes including inflammation, immunity, and cell proliferation. nih.govresearchgate.netscispace.comxiahepublishing.com The compound also affects the Activator Protein-1 (AP-1) signaling pathway by suppressing the activation of c-Jun, a key component of the AP-1 transcription factor complex. researchgate.net This modulation of transcription factors is a central mechanism behind the anti-inflammatory and potential anti-cancer effects of astragalin derivatives. researchgate.net

Protein-Protein Interaction Disruptions

Cellular Effects and Phenotypic Responses in In Vitro Models

The molecular interactions of this compound translate into observable effects at the cellular level. Studies using various cell lines have provided valuable insights into the compound's anti-inflammatory and other biological activities.

In vitro studies have consistently demonstrated the anti-inflammatory effects of astragalin and its derivatives in various cell models.

RAW 264.7 Macrophages: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, astragalin has been shown to inhibit the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). scispace.comgutnliver.orgmdpi.com This is achieved, in part, by suppressing the expression of iNOS and COX-2. nih.gov

A549 and H1299 Lung Cancer Cells: In the context of lung cancer cells, astragalin has been found to inhibit TNF-α-induced NF-κB activation. researchgate.netnih.gov This not only points to its anti-inflammatory potential within the tumor microenvironment but also its ability to sensitize cancer cells to apoptosis. researchgate.net

MH7A Rheumatoid Arthritis Synovial Fibroblasts: In TNF-α-induced MH7A cells, a model for rheumatoid arthritis, astragalin has been shown to inhibit the expression of MMP-1, MMP-3, and MMP-13 in a dose-dependent manner. researchgate.netresearchgate.net This effect is associated with the suppression of the p38 and JNK signaling pathways, as well as the activation of c-Jun/AP-1. researchgate.net

Table 2: In Vitro Cellular Effects of Astragalin and its Derivatives

| Cell Line | Model System | Observed Effects of Astragalin/Astragalin Heptaacetate | Reference |

|---|---|---|---|

| RAW 264.7 | LPS-induced Inflammation | Inhibition of NO, PGE2, TNF-α, and IL-6 production. | scispace.comgutnliver.orgmdpi.com |

| A549 | Lung Cancer/Inflammation | Inhibition of TNF-α-induced NF-κB activation. | researchgate.netnih.gov |

| H1299 | Lung Cancer/Inflammation | Inhibition of TNF-α-induced NF-κB activation. | researchgate.netnih.gov |

| MH7A | Rheumatoid Arthritis | Inhibition of MMP-1, MMP-3, and MMP-13 expression; Suppression of p38, JNK, and c-Jun/AP-1 activation. | researchgate.netresearchgate.net |

Antioxidant Cellular Responses and Redox Homeostasis Regulation (e.g., ROS generation)

This compound has been shown to influence cellular redox homeostasis, primarily through its impact on reactive oxygen species (ROS) generation. In human leukemia HL-60 cells, the induction of apoptosis by this compound is associated with the intracellular generation of ROS. scispace.comnih.gov This process is a key part of the compound's mechanism of action in these cells. scispace.comnih.gov The pro-apoptotic effects of this compound can be completely nullified by the free-radical scavenger N-acetyl-l-cysteine, highlighting the critical role of ROS in its cytotoxic activity. nih.gov

Studies on the parent compound, astragalin, further support the role of this flavonoid family in modulating oxidative stress. Astragalin has been observed to suppress endotoxin-induced oxidative stress, which can otherwise lead to cellular damage. ijsit.com It has also been shown to reduce ROS levels and inhibit lipid peroxidation in models of neurodegeneration. ijsit.com In human airway epithelial cells, astragalin was found to suppress LPS-induced ROS production in a dose-dependent manner, indicating a direct influence on cellular oxidant formation. nih.gov While balanced ROS levels are crucial for normal physiological processes, an imbalance can lead to pathological stress, and compounds like this compound appear to modulate this delicate equilibrium. researchgate.net

Antiproliferative and Pro-apoptotic Effects in Cell Lines (e.g., HL-60, HepG2, HCT116, A549, H1299, HaCaT, A375P, SK-MEL-2)

This compound has demonstrated notable antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.

In human leukemia (HL-60) cells, this compound induces apoptosis, a form of programmed cell death. scispace.comnih.gov This process is dependent on caspases, a family of protease enzymes essential for apoptosis. nih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, an event that triggers the apoptotic cascade. nih.govnih.gov Key proteins involved in this process include the activation of Bax (a pro-apoptotic protein) and caspases-3 and -7. scispace.comnih.gov Furthermore, the MAPK signaling pathway is activated during this process. nih.gov

The parent compound, astragalin, has also been extensively studied for its anticancer properties in various cell lines, providing context for the activity of its heptaacetate derivative.

Leukemia (HL-60): this compound induces apoptosis. nih.gov

Hepatocellular Carcinoma (HepG2): Astragalin has been shown to inhibit proliferation in HepG2 cells. ijsit.com

Colon Cancer (HCT116): Studies on astragalin have shown that it can significantly inhibit the proliferation of HCT116 cells. nih.govnih.gov This is achieved by inducing apoptosis through the modulation of proteins like Bax, Bcl-2, and caspases, as well as causing cell cycle arrest. nih.govresearchgate.net

Lung Cancer (A549 and H1299): In A549 and H1299 lung cancer cells, astragalin has been found to inhibit TNF-α-induced activation of NF-κB, a key transcription factor involved in cell survival. nih.govwiley.com Astragalin-induced cell death in these cells is associated with an increased Bax/Bcl-2 ratio and enhanced cleavage of caspases-3 and -9. nih.govresearchgate.net

Skin Cancer (HaCaT, A375P, and SK-MEL-2): Astragalin has shown the ability to inhibit proliferation in these skin cancer cell lines. nih.govijsit.com Specifically, it exerted strong cytotoxic effects in A375P and SK-MEL-2 melanoma cells in a concentration-dependent manner by inducing apoptosis. ijsit.com

The following table summarizes the observed antiproliferative and pro-apoptotic effects of astragalin and its heptaacetate derivative in various cell lines.

| Cell Line | Cancer Type | Compound | Observed Effects | Key Molecular Targets/Pathways |

| HL-60 | Leukemia | This compound | Induces apoptosis | Caspase-dependent, Cytochrome c release, Bax activation, Caspase-3/-7 activation, p38MAPK activation, ROS generation scispace.comnih.govnih.gov |

| HepG2 | Hepatocellular Carcinoma | Astragalin | Inhibits proliferation | Hexokinase 2 inhibition, miR-125b upregulation nih.govijsit.com |

| HCT116 | Colon Cancer | Astragalin | Inhibits proliferation and migration, induces apoptosis, cell cycle arrest | Modulation of Bax, Bcl-2, p53, Caspases, Cyclins, CDKs; Inhibition of NF-κB pathway nih.govnih.govresearchgate.net |

| A549 | Lung Cancer | Astragalin | Inhibits TNF-α-induced NF-κB activation, induces apoptosis | Increased Bax:Bcl-2 ratio, Caspase-3/-9 cleavage, PARP cleavage, blockage of PI3K/Akt and MAPK/ERK signaling nih.govwiley.comresearchgate.net |

| H1299 | Lung Cancer | Astragalin | Inhibits TNF-α-induced NF-κB activation, induces apoptosis | Increased Bax:Bcl-2 ratio, Caspase-3/-9 cleavage, PARP cleavage, blockage of PI3K/Akt and MAPK/ERK signaling nih.govwiley.comresearchgate.net |

| HaCaT | Skin Cancer | Astragalin | Inhibits proliferation | nih.govijsit.com |

| A375P | Melanoma | Astragalin | Cytotoxic effects, induces apoptosis | Activation of Bax and caspase-3/-9, PARP cleavage, downregulation of cyclin D1 and Mcl-1, inhibition of SOX10 signaling ijsit.com |

| SK-MEL-2 | Melanoma | Astragalin | Cytotoxic effects, induces apoptosis | Activation of Bax and caspase-3/-9, PARP cleavage, downregulation of cyclin D1 and Mcl-1, inhibition of SOX10 signaling ijsit.com |

Immunomodulatory Activities in Immune Cell Cultures (e.g., macrophages, mastitis models)

Research on astragalin, the parent compound of this compound, has revealed significant immunomodulatory activities in various immune cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, astragalin has been shown to inhibit the production of nitric oxide and downregulate the expression of pro-inflammatory cytokines such as IL-6. scispace.com Furthermore, it has been observed to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in J774A.1 mouse macrophages. ebi.ac.uk This anti-inflammatory effect is mediated, at least in part, by inhibiting the activation of the NF-κB signaling pathway. ebi.ac.uk

In a murine model of mastitis, astragalin demonstrated the ability to mitigate inflammation by reducing the activity of myeloperoxidase and the expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α. scispace.comwiley.com This protective effect is also linked to the inhibition of the LPS-induced activation of NF-κB. scispace.comwiley.com These findings highlight the potential of the astragalin scaffold to modulate inflammatory responses in immune cells.

Neuroprotective Mechanisms in Neuronal Cell Models (e.g., against 6-hydroxydopamine-stimulated neurotoxicity)

While direct studies on this compound's neuroprotective effects are limited, research on its parent compound, astragalin, and a related compound, astragaloside (B48827) IV, provides insight into potential mechanisms.

Astragalin has been reported to suppress neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in cellular and animal studies. scispace.comijsit.com The protective mechanism involves the modulation of apoptosis-related pathways and the alleviation of oxidative stress. scispace.comijsit.com Specifically, in a Caenorhabditis elegans model, astragalin was found to reduce ROS levels, inhibit lipid peroxidation, and increase the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). ijsit.com

Furthermore, astragaloside IV, another compound from Astragalus membranaceus, has demonstrated neuroprotective effects against 6-OHDA-induced degeneration of dopaminergic neurons in primary nigral cell cultures. nih.gov It was shown to significantly attenuate the loss of these neurons and promote neurite outgrowth. nih.gov In SH-SY5Y cells, a human neuroblastoma cell line, astragaloside IV protected against 6-OHDA-induced damage by reducing inflammation, oxidative stress, and apoptosis. nih.gov This effect was mediated through the activation of the JAK2/STAT3 signaling pathway. nih.gov

These findings suggest that compounds with a similar structural backbone to this compound can exert neuroprotective effects by counteracting oxidative stress and inflammation in neuronal cells.

Cardioprotective Mechanisms in Cardiomyocyte Models

Studies have indicated that astragalin, the parent compound of this compound, possesses cardioprotective properties. nih.govwiley.com In a rat model of acute myocardial ischemia/reperfusion (I/R) injury, astragalin was found to be effective by diminishing intracellular oxidative stress and apoptosis. ijsit.com The mechanism of action involved a decrease in the expression of malondialdehyde (MDA), TNF-α, IL-6, ROS, and the pro-apoptotic protein Bax, along with an increased ratio of glutathione to glutathione disulfide (GSH/GSSG). ijsit.com These findings suggest that astragalin can protect cardiomyocytes from the damage induced by I/R.

Anti-diabetic Effects in Cellular Models of Insulin Resistance (e.g., Müller cells)

The potential anti-diabetic effects of the astragalin scaffold have been investigated in cellular models relevant to diabetic complications. Diabetic retinopathy is a major cause of vision loss in individuals with diabetes, and vascular endothelial growth factor (VEGF), primarily produced by Müller cells in the retina, plays a crucial role in its development. nih.gov

In a study using cultured rat Müller cells, astragalin was shown to counteract the effects of high glucose. ebi.ac.uknih.gov It was demonstrated that astragalin decreased the overexpression of VEGF in these cells, suggesting a potential mechanism for preventing or treating diabetic retinopathy. ebi.ac.uknih.gov This indicates that astragalin can alleviate the cellular stress caused by high glucose concentrations. nih.gov

Antiviral and Antimicrobial Activities in Cellular Systems

Astragalin and its derivatives have been explored for their potential antiviral and antimicrobial properties. The semi-synthetic derivative, this compound, has shown better activity against the epimastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease, compared to the natural astragalin. dokumen.pub The increased hydrophobicity of this compound due to the acetylation of hydroxyl groups is thought to contribute to its enhanced activity. dokumen.pub

In addition to its anti-parasitic potential, the parent compound astragalin has been recognized for its broader antimicrobial activities. semanticscholar.org These activities contribute to its profile as a bioactive natural flavonoid with a range of potential therapeutic applications. semanticscholar.org

Anti-migration and Anti-invasion Effects in Cancer Cell Lines

While research specifically detailing the anti-migration and anti-invasion effects of this compound in human colon cancer HCT116 cells is limited, studies on its parent compound, astragalin, provide significant insights. Astragalin has been shown to markedly inhibit the migration and invasion of HCT116 cells. nih.govnih.govresearchgate.netjapsonline.com This inhibition is associated with the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes in the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.govnih.gov In vitro assays, such as the wound healing and transwell assays, have demonstrated that astragalin significantly impedes the migratory capabilities of HCT116 cells. nih.govresearchgate.net

Furthermore, studies have indicated that astragalin can suppress the proliferation and induce apoptosis in HCT116 cells. nih.govnih.govfrontiersin.org This is achieved through the modulation of various proteins involved in the cell cycle and apoptosis, including an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org Astragalin also induces cell cycle arrest at the G0/G1 phase. nih.govfrontiersin.org

In a study focused directly on This compound , the compound was found to induce caspase-dependent cell death in human leukemia HL-60 cells. This process was associated with the release of cytochrome c from the mitochondria and was suppressed by the overexpression of the anti-apoptotic protein Bcl-xL. nih.gov

| Compound | Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|---|

| Astragalin | HCT116 (Human Colon Carcinoma) | Inhibition of migration and invasion | Downregulation of MMP-2 and MMP-9 expression. | nih.govnih.govresearchgate.netjapsonline.com |

| Astragalin | HCT116 (Human Colon Carcinoma) | Inhibition of proliferation and induction of apoptosis | Induces G0/G1 cell cycle arrest; modulates Bax, Bcl-2, and p53 proteins. | nih.govnih.govfrontiersin.org |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Induction of apoptosis | Caspase-dependent cell death, involving cytochrome c release. | nih.gov |

Preclinical Efficacy Studies in In Vivo Animal Models

The anti-inflammatory potential of astragalin, the parent compound of this compound, has been evaluated in several in vivo animal models.

In a carrageenan-induced paw edema model in mice, administration of astragalin resulted in a significant, time-dependent reduction in paw swelling. japsonline.comnih.gov This effect was accompanied by a decrease in the inflammatory marker myeloperoxidase and reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the inflamed tissue. nih.gov

In mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), astragalin treatment has been shown to alleviate disease severity. researchgate.netnih.gov It reduced weight loss, colon shortening, and improved pathological scores. researchgate.netnih.gov The mechanism involves the inhibition of the NF-κB signaling pathway and a decrease in the production of inflammatory cytokines like IL-6, IL-8, and TNF-α in the colon mucosa. researchgate.netnih.gov

Studies on ovalbumin-induced allergic asthma in mice have demonstrated that astragalin can inhibit allergic inflammation and airway thickening. nih.govejmanager.com It effectively lowered the count of eosinophils in lung tissues and inhibited ovalbumin-induced eosinophilia. nih.gov

In a collagen-induced arthritis (CIA) mouse model, a recognized model for rheumatoid arthritis, astragalin treatment significantly attenuated the severity of arthritis, as evidenced by reduced joint swelling and lower arthritis index scores. nih.govnih.gov Histopathological analysis revealed that astragalin reduced inflammation, synovial hyperplasia, and bone and cartilage destruction. nih.govnih.gov This was associated with a decrease in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) and matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) in the joints of CIA mice. nih.gov

| Model | Animal | Key Findings | Citations |

|---|---|---|---|

| Carrageenan-induced paw edema | Mice | Reduced paw edema; decreased myeloperoxidase, TNF-α, IL-1β, and IL-6. | japsonline.comnih.gov |

| Dextran sulfate sodium (DSS)-induced colitis | Mice | Alleviated colitis symptoms; inhibited NF-κB pathway and inflammatory cytokines. | researchgate.netnih.gov |

| Ovalbumin-induced allergic asthma | Mice | Inhibited allergic inflammation, airway thickening, and eosinophil count. | nih.govejmanager.com |

| Collagen-induced arthritis (CIA) | Mice | Reduced arthritis severity, joint swelling, and joint destruction; decreased pro-inflammatory cytokines and MMPs. | nih.govnih.gov |

The protective effects of astragalin against oxidative stress have been demonstrated in various animal models.

In a model of carbon tetrachloride (CCl4)-induced liver injury in rats, the administration of astragalin-loaded polymeric nanoparticles showed a significant hepatoprotective effect. ejmanager.combiomedpharmajournal.orgvistas.ac.inresearchgate.net Treatment with these nanoparticles was effective in protecting the liver from CCl4-induced damage, as indicated by the reversal of elevated levels of serum glutamic-pyruvic transaminase (SGPT) and serum glutamic-oxaloacetic transaminase (SGOT). ejmanager.combiomedpharmajournal.org

In a rat model of cerebral ischemia-reperfusion (I/R) injury , astragalin treatment demonstrated neuroprotective effects. mdbioproducts.com It was found to improve neurological deficits and reduce infarct volume. mdbioproducts.com The underlying mechanism is attributed to its ability to mitigate oxidative stress by reducing malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD). mdbioproducts.com Furthermore, astragalin was shown to inhibit apoptosis in the brain tissue of these animals. mdbioproducts.com

| Model | Compound Form | Animal | Key Findings | Citations |

|---|---|---|---|---|

| CCl4-induced liver injury | Astragalin-loaded polymeric nanoparticles | Rats | Protected against liver damage; reversed elevated SGPT and SGOT levels. | ejmanager.combiomedpharmajournal.orgvistas.ac.inresearchgate.net |

| Cerebral ischemia-reperfusion injury | Astragalin | Rats | Reduced neurological deficits and infarct volume; decreased oxidative stress markers and inhibited apoptosis. | mdbioproducts.com |

The in vivo anti-tumor activity of astragalin has been investigated using cancer xenograft models. In a study utilizing a nude mouse model with subcutaneous xenotransplantation of human colon cancer HCT116 cells , oral administration of astragalin significantly inhibited tumor growth. nih.govfrontiersin.org The treatment led to a reduction in tumor volume and weight. nih.govfrontiersin.orgchemicalbook.com These in vivo findings were consistent with in vitro results, showing that the anti-tumor effect was associated with the induction of apoptosis in tumor cells and the downregulation of the NF-κB signaling pathway. nih.govfrontiersin.org

| Model | Cell Line | Animal | Key Findings | Citations |

|---|---|---|---|---|

| Subcutaneous xenograft | HCT116 (Human Colon Carcinoma) | Nude Mice | Inhibited tumor growth, volume, and weight; induced apoptosis and downregulated the NF-κB pathway in tumor tissue. | nih.govfrontiersin.orgchemicalbook.com |

Research has indicated the potential therapeutic effects of astragalin in animal models of metabolic disorders. In a study with high-fat-diet-fed Wistar rats, an animal model for obesity , daily administration of an extract containing astragalin for 140 days significantly decreased body weight gain and levels of blood triglycerides and free fatty acids. wiley.com

In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model , oral administration of astragalin for four weeks was shown to ameliorate renal injury, a common complication of diabetes. nih.gov The treatment improved proteinuria and alleviated renal pathological damage. nih.gov Mechanistically, astragalin was found to suppress the activity of aldose reductase and reduce oxidative stress in the kidneys. nih.gov It also modulated mitochondrial quality control and ameliorated apoptosis. nih.gov Another study highlighted that astragalin has beneficial effects against hyperglycemia and can help prevent diabetic retinopathy by decreasing the overexpression of vascular endothelial growth factor (VEGF). ijsit.com

| Model | Animal | Key Findings | Citations |

|---|---|---|---|

| High-fat-diet-induced obesity | Wistar Rats | Decreased body weight gain, blood triglycerides, and free fatty acids. | wiley.com |

| Streptozotocin (STZ)-induced diabetes | Mice | Ameliorated diabetic renal injury; improved proteinuria and renal pathology; reduced oxidative stress. | nih.gov |

| Hyperglycemia model | - | Decreased overexpression of VEGF, suggesting prevention of diabetic retinopathy. | ijsit.com |

The neuroprotective properties of astragalin have been explored in models of neurodegenerative diseases. In the nematode Caenorhabditis elegans, a model organism for studying aging and neurodegeneration, astragalin has been shown to decrease neurodegeneration stimulated by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. nih.govijsit.comnih.gov The protective mechanism involves the modulation of apoptosis-related pathways and the alleviation of oxidative stress. nih.govnih.gov Astragalin treatment also led to an increased lifespan in the nematodes. ijsit.com

| Model | Organism | Key Findings | Citations |

|---|---|---|---|

| 6-hydroxydopamine (6-OHDA)-induced neurodegeneration | Caenorhabditis elegans | Decreased neurodegeneration; modulated apoptosis pathways and reduced oxidative stress; increased lifespan. | nih.govijsit.comnih.gov |

Cardiovascular Disease Models (e.g., ischemia-reperfusion injury in rats)

Astragalin, the parent compound of this compound, has demonstrated significant protective effects in preclinical models of cardiovascular disease, particularly in the context of ischemia-reperfusion (I/R) injury. nih.govspandidos-publications.com I/R injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. dovepress.comarchivesofmedicalscience.com Studies utilizing rat models have explored the therapeutic potential of astragalin in both cerebral and cardiac I/R injury. nih.govspandidos-publications.com

In a rat model of cerebral I/R, astragalin treatment was shown to confer neuroprotective effects. nih.gov The administration of the compound resulted in a reduction in neurological damage and a decrease in the volume of cerebral infarction. nih.gov Mechanistically, astragalin was found to mitigate neuronal loss in the hippocampus, reduce lipid peroxidation, and improve the antioxidant defenses within the brain tissue. nih.gov Furthermore, it modulated the apoptotic pathway by decreasing the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-XL. nih.gov

Similarly, in a model of cardiac I/R using isolated perfused rat hearts, astragalin was investigated as an adjunct to histidine-tryptophan-ketoglutarate (HTK) cardioplegic solution. spandidos-publications.com The addition of astragalin to the solution significantly reduced the myocardial infarct size following cold ischemia and reperfusion. spandidos-publications.com This cardioprotective effect was associated with a reduction in oxidative injury, as evidenced by decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity and glutathione/glutathione disulfide (GSH/GSSG) ratios. spandidos-publications.com The compound also attenuated cardiac injury by lowering the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), and improved the recovery of myocardial function. spandidos-publications.com

Table 1: Effects of Astragalin in Rat Ischemia-Reperfusion Injury Models

| Model | Key Findings | Biochemical/Molecular Changes | Source |

|---|---|---|---|

| Cerebral Ischemia-Reperfusion (Rat) | Reduced neurological deficit score and infarct volume; Decreased neuronal loss in the hippocampus. | ↓ Lipid Peroxidation ↓ Bax expression ↓ Caspase-3 expression ↑ Bcl-XL protein level | nih.gov |

| Cardiac Ischemia-Reperfusion (Isolated Rat Heart) | Reduced myocardial infarct size by 26.67%; Improved recovery of left ventricular developed pressure. | ↓ Malondialdehyde (MDA) levels ↓ Lactate Dehydrogenase (LDH) release ↓ Creatine Kinase (CK) release ↑ Superoxide Dismutase (SOD) activity ↑ GSH/GSSG ratio | spandidos-publications.com |

Renal Protection Models

The protective effects of astragalin have been evaluated in a rat model of cisplatin-induced renal toxicity. nih.gov Cisplatin (B142131) is a potent chemotherapeutic agent known to cause significant kidney damage. nih.gov In this model, the administration of astragalin was found to ameliorate the renal alterations instigated by cisplatin exposure. nih.gov

The study demonstrated that astragalin treatment protected renal tissues through its antioxidant and reno-protective capabilities. nih.gov Cisplatin intoxication led to an increase in markers of oxidative stress, such as malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in the activity of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov Astragalin administration effectively countered these changes. nih.gov Furthermore, it modulated the Nrf-2/Keap-1 pathway, a critical regulator of cellular antioxidant responses. nih.gov

Astragalin also mitigated inflammation by reducing the elevated levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), nuclear factor-kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.gov On a molecular level, astragalin treatment decreased the expression of the pro-apoptotic marker Bax and caspase-3 while increasing the expression of the anti-apoptotic marker Bcl-2. nih.gov These findings collectively indicate that astragalin protects against chemically-induced kidney damage by targeting oxidative stress, inflammation, and apoptosis. nih.gov

Table 2: Protective Effects of Astragalin in Cisplatin-Induced Renal Toxicity Rat Model

| Parameter Category | Effect of Astragalin Treatment | Source |

|---|---|---|

| Oxidative Stress Markers | ↓ Malondialdehyde (MDA) ↓ Reactive Oxygen Species (ROS) ↑ Superoxide Dismutase (SOD) ↑ Catalase (CAT) ↑ Glutathione Peroxidase (GPx) | nih.gov |

| Inflammatory Markers | ↓ TNF-α ↓ IL-6 ↓ IL-1β ↓ NF-κB ↓ COX-2 | nih.gov |

| Apoptotic Markers | ↓ Caspase-3 ↓ Bax ↑ Bcl-2 | nih.gov |

| Signaling Pathway | Modulates Nrf-2/Keap-1 pathway | nih.gov |

Hepatic Protection Models

The hepatoprotective potential of astragalin has been demonstrated in rat models of liver injury induced by carbon tetrachloride (CCl4), a well-known hepatotoxin. biomedpharmajournal.orgresearchgate.net Research using astragalin-loaded polymeric nanoparticles showed effective protection against CCl4-induced liver damage. biomedpharmajournal.orgresearchgate.net

In these studies, CCl4 administration caused significant liver damage, evidenced by elevated serum levels of liver enzymes such as serum glutamic-oxaloacetic transaminase (SGOT) and serum glutamic-pyruvic transaminase (SGPT). biomedpharmajournal.org Treatment with astragalin nanoparticles led to a statistically significant reduction in these elevated enzyme levels, indicating a reversal of liver damage. biomedpharmajournal.org Histological examination of the liver tissues further confirmed these findings, showing that the nanoparticles ameliorated the pathological changes induced by the toxin. biomedpharmajournal.orgresearchgate.net

Mechanistic studies suggest that astragalin's hepatoprotective effects are linked to its ability to combat oxidative stress by modulating the Nrf2 signaling pathway. researchgate.net It has been shown to protect liver cells from oxidative damage by influencing the lncXIST/miR-155-5p/Nrf2 axis. researchgate.net This highlights the compound's role in activating endogenous antioxidant defenses to protect the liver. researchgate.netnih.gov

Table 3: Hepatoprotective Effects of Astragalin in CCl4-Induced Liver Damage Rat Model

| Model | Key Findings | Biochemical Markers | Underlying Mechanism | Source |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Rat) | Effective protection against liver damage; Amelioration of histological changes. | ↓ Serum Glutamic-Oxaloacetic Transaminase (SGOT) ↓ Serum Glutamic-Pyruvic Transaminase (SGPT) | Modulation of the lncXIST/miR-155-5p/Nrf2 axis; Activation of antioxidant defenses. | biomedpharmajournal.org, researchgate.net, researchgate.net |

Autoimmune Disease Models (e.g., rheumatoid arthritis)

The therapeutic potential of astragalin has been explored in the collagen-induced arthritis (CIA) mouse model, which is one of the most commonly used autoimmune models for studying rheumatoid arthritis (RA). nih.gov RA is a chronic autoimmune disease characterized by synovial inflammation and the progressive destruction of cartilage and bone. nih.gove-jyms.org

In the CIA mouse model, astragalin treatment markedly attenuated the symptoms of arthritis. nih.gov This was demonstrated by a significant decrease in the arthritis index score, a reduction in the number of swollen joints, and diminished paw edema. nih.gov The pathological features of CIA, such as synovium hyperplasia and inflammatory cell infiltration, were also lessened by astragalin administration. nih.gov

The mechanism underlying these anti-arthritic effects involves the suppression of inflammatory responses and the inhibition of joint-degrading enzymes. nih.gov Astragalin was found to inhibit the expression of matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) in a dose-dependent manner in human fibroblast-like synoviocytes. researchgate.netnih.gov These enzymes play a crucial role in the degradation of the extracellular matrix in arthritic joints. nih.gov Furthermore, astragalin suppressed the phosphorylation of p38 and JNK, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, and inhibited the activation of the c-Jun/AP-1 transcription factor. nih.gov This suggests that astragalin exerts its joint-protective properties by restraining the JNK/p38/AP-1 signaling pathways, thereby reducing inflammation and joint destruction. nih.gov

Table 4: Effects of Astragalin in Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Effect of Astragalin Treatment | Molecular Mechanism | Source |

|---|---|---|---|

| Clinical Symptoms | ↓ Arthritis Score ↓ Number of Swollen Joints ↓ Hind Paw Thickness | Inhibition of JNK/p38 MAPK phosphorylation; Inhibition of c-Jun/AP-1 activation. | nih.gov |

| Matrix Metalloproteinases (MMPs) in Synoviocytes | ↓ MMP-1 expression ↓ MMP-3 expression ↓ MMP-13 expression |

Anti-aging Models

Astragalin's potential as an anti-aging agent has been investigated in different preclinical models, including D-galactose-induced aging in mice and naturally aged rat models. frontiersin.orgmdpi.comnih.gov In a mouse model where aging was induced by D-galactose, treatment with Radix Astragali, a natural source of astragalin, was shown to alleviate aging symptoms. nih.gov This included improvements in behavioral impairments and a reduction in oxidative stress, suggesting a systemic anti-aging effect. nih.gov

A more specific mechanism has been elucidated in an aged rat model of menopause. mdpi.com This research focused on the compound's effect on ovarian failure, a key aspect of reproductive aging. mdpi.com In aged female rats, which exhibited significantly higher rates of ovarian granulosa cell (GC) apoptosis compared to young rats, astragalin treatment markedly reduced this apoptosis. mdpi.comresearchgate.net The reduction in GC apoptosis is significant as it can help preserve ovarian function. mdpi.com

The study found that astragalin's protective effect was mediated by its influence on apoptotic proteins. researchgate.net Specifically, it was shown to reduce the level of the pro-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade within the granulosa cells. researchgate.net This research demonstrates a novel pharmacological activity for astragalin in the context of aging, suggesting its potential to manage age-related decline in ovarian function by inhibiting cellular apoptosis. mdpi.comresearchgate.net

Table 5: Effects of Astragalin in an Aged Rat Model of Menopause

| Group | Proportion of Total Apoptotic Granulosa Cells (%) | Source |

|---|---|---|

| Normal (Young) | 25.70% | mdpi.com, researchgate.net |

| Aged Control | 86.65% | mdpi.com, researchgate.net |

| Aged + High Dose Astragalin | 27.02% | mdpi.com, researchgate.net |

| Aged + Medium Dose Astragalin | 42.09% | mdpi.com, researchgate.net |

| Aged + Low Dose Astragalin | 56.42% | mdpi.com, researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Astragalin Heptaacetate

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Astragalin (B1665802) Heptaacetate, offering the ability to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. bioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can determine the exact mass of a molecule to several decimal places, which allows for the confident determination of its elemental composition. bioanalysis-zone.comiitism.ac.in

For Astragalin Heptaacetate, HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The minuscule difference, typically measured in parts per million (ppm), provides strong evidence for the proposed structure. mdpi.com This technique is particularly powerful when coupled with liquid chromatography (LC-HRMS), allowing for the analysis of the compound within complex mixtures. nih.gov

Furthermore, HRMS, especially when used in tandem with fragmentation techniques (MS/MS), plays a crucial role in structural confirmation and metabolite identification. pharmaron.com In an MS/MS experiment, the parent ion of this compound is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern provides a structural fingerprint, revealing the loss of acetyl groups and the glycosidic bond cleavage that separates the kaempferol (B1673270) aglycone from the acetylated glucose moiety.

In metabolic studies, HRMS is used to identify potential metabolites of this compound in biological systems. pharmaron.com By searching for specific mass shifts corresponding to common biotransformation reactions (e.g., deacetylation, hydroxylation, glucuronidation) relative to the parent drug's exact mass, researchers can profile and tentatively identify metabolites without the need for synthetic standards. nih.govpharmaron.com

Table 1: Conceptual HRMS Data for Structural Confirmation

| Parameter | Description | Example Value (Illustrative) |

|---|---|---|

| Molecular Formula | The elemental composition of the compound. | C₃₅H₃₄O₁₈ |

| Theoretical m/z [M+H]⁺ | The calculated exact mass of the protonated molecule. | 759.1822 |

| Experimental m/z [M+H]⁺ | The measured exact mass from the HRMS instrument. | 759.1825 |

| Mass Error (ppm) | The difference between the theoretical and experimental mass, indicating accuracy. | 0.4 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

One-dimensional (1D) NMR provides the fundamental chemical fingerprint of this compound.

The ¹H NMR spectrum displays signals for every chemically non-equivalent proton in the molecule. Key information is derived from:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Aromatic protons of the kaempferol core resonate at lower field (higher ppm) compared to the protons of the sugar moiety and the methyl protons of the acetate (B1210297) groups.

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons, providing connectivity information through J-coupling.

The ¹³C NMR spectrum reveals signals for each unique carbon atom. While it does not typically show coupling or integration in the standard broadband-decoupled mode, the chemical shift of each carbon signal is highly indicative of its functional group (e.g., carbonyl, aromatic, aliphatic). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: ¹H NMR Data for this compound (400MHz, pyridine-d₅, 363K)

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 8.44 | 2H | d | H-2', H-6' |

| 7.55 | 2H | d | H-3', H-5' |

| 7.48 | 1H | d | H-8 |

| 6.90 | 1H | d | H-6 |

| 6.01 | 1H | d | H-1'' (Anomeric) |

| 2.35 - 2.04 | 21H | Multiple s | 7 x -OCOCH₃ |

Note: This table presents selected, representative data based on published findings. Full assignment requires 2D NMR.

Table 3: ¹³C NMR Data for this compound (400MHz, pyridine-d₅, 363K)

| Chemical Shift (ppm) | Assignment Category |

|---|---|

| 170.2 - 169.1 | Acetyl Carbonyls (C=O) |

| 172.9, 160.7, 157.1, 156.9 | Flavonoid Carbonyl and Oxygenated Quaternary Carbons |

| 133.2, 131.2, 122.0 | Aromatic CH and Quaternary Carbons |

| 115.1, 106.2, 99.7, 95.0 | Aromatic CH Carbons |

| 98.8 | Anomeric Carbon (C-1'') |

| 72.5 - 68.3 | Sugar Ring Carbons (C-2'' to C-5'') |

| 62.2 | Sugar C-6'' |

| 20.8 - 20.3 | Acetyl Methyl Carbons (-CH₃) |

Note: This table presents representative chemical shift ranges based on published data. Precise assignment requires 2D NMR.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of this compound and determining its precise structure and conformation. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu It is used to identify spin systems within the molecule. For this compound, COSY helps trace the connectivity of protons around the glucose ring and within the A and B rings of the kaempferol backbone. A cross-peak between two protons indicates they are J-coupled. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This powerful experiment allows for the definitive assignment of carbon signals based on the assignments of their attached protons. For example, the anomeric proton signal at ~6.01 ppm will show a correlation to the anomeric carbon signal at ~98.8 ppm. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is critical for connecting the individual spin systems identified by COSY. It provides key evidence for the location of the acetyl groups by showing correlations from acetyl methyl protons to the sugar ring carbons, and crucially, confirms the glycosidic linkage by showing a correlation from the anomeric proton (H-1'') to the C-3 carbon of the kaempferol aglycone. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This provides invaluable information about the three-dimensional structure and conformation of the molecule. For instance, NOESY can help determine the relative orientation of the glucose ring with respect to the flavonoid plane. researchgate.net

1D NMR (1H, 13C)

Chromatographic Separations and Purification Techniques

Chromatographic methods are fundamental for the isolation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of flavonoids and their derivatives. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. notulaebotanicae.rommv.org

HPLC is used for:

Purity Assessment: The purity of a sample of this compound can be determined by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram, typically detected by a UV or photodiode array (PDA) detector. medicinescience.org

Quantification: By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample or extract. nih.govoatext.com

Preparative Separation: By scaling up the column size and injection volume, HPLC can be used to purify this compound from reaction mixtures or natural extracts. nih.gov

Table 4: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds with varying polarity over the run time. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detector | UV/PDA at ~265 nm and ~350 nm | Detects and quantifies flavonoid compounds based on their characteristic UV absorbance. |

| Retention Time (Astragalin) | ~3.45 min (example) researchgate.net | The characteristic time it takes for the compound to elute, used for identification. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. lcms.cz This technology operates at higher pressures than conventional HPLC, resulting in several key advantages for the analysis of this compound:

Enhanced Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of the target compound from closely related impurities or byproducts. mdpi.com

Increased Speed: Analysis times are drastically reduced, often by a factor of up to 10, enabling higher sample throughput. nih.gov

Higher Sensitivity: The sharper peaks lead to a greater peak height and improved signal-to-noise ratio, enhancing detection sensitivity. lcms.cz

Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant decrease in solvent use, making it a more environmentally friendly and cost-effective technique. lcms.cz

UPLC, often coupled with high-resolution mass spectrometry (UPLC-HRMS), is the state-of-the-art method for analyzing complex samples containing this compound and its metabolites, offering unparalleled speed, sensitivity, and resolving power. semanticscholar.orgresearchgate.net

Thin-Layer Chromatography (TLC)

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods are used for the quantitative analysis of compounds by measuring their absorption or emission of light, respectively.

UV-Vis spectrophotometry is a straightforward method for quantifying this compound. Flavonoids exhibit characteristic absorption spectra in the ultraviolet and visible regions due to their conjugated aromatic system. The parent compound, astragalin (kaempferol-3-O-glucoside), typically shows two major absorption bands: Band I (320–385 nm) associated with the B-ring cinnamoyl system and Band II (240–285 nm) from the A-ring benzoyl system. The acetylation of phenolic hydroxyl groups, as in this compound, typically causes a hypsochromic (blue) shift in these absorption maxima. Quantitative analysis can be performed by measuring the absorbance at the specific λmax of this compound and using a calibration curve prepared with known concentrations of a pure standard.